4-(Biphenyl-4-yl)but-3-yn-1-ol
Description
4-(Biphenyl-4-yl)but-3-yn-1-ol is a structurally distinct compound featuring a biphenyl moiety linked to a terminal alkyne alcohol group (but-3-yn-1-ol). This hybrid structure combines the aromatic rigidity of biphenyl with the reactivity of an alkynol chain, making it a candidate for applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C16H14O |
|---|---|
Molecular Weight |
222.28 g/mol |
IUPAC Name |
4-(4-phenylphenyl)but-3-yn-1-ol |
InChI |
InChI=1S/C16H14O/c17-13-5-4-6-14-9-11-16(12-10-14)15-7-2-1-3-8-15/h1-3,7-12,17H,5,13H2 |
InChI Key |
DAUUHDSUUBPBIR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C#CCCO |
Origin of Product |
United States |
Comparison with Similar Compounds
Thiophene-Based Analogs
Compounds such as 4-(2,2′-bithiophen-5-yl)but-3-yn-1-ol (C₁₂H₁₀OS₂, MW 234.34) and 4-(5′-methyl-[2,2′-bithiophen]-5-yl)but-3-yn-1-ol (C₁₃H₁₂OS₂, MW 248.36) replace the biphenyl group with bithiophene systems . These analogs exhibit:
- Reduced π-conjugation compared to biphenyl due to the electron-rich thiophene rings.
- Antimicrobial activity (observed in thiophene derivatives from Echinops ritro), contrasting with the unconfirmed bioactivity of the biphenyl analog .
Pyrimidine/Pyrazole-Substituted Alkynols
4-(2-(Methylthio)pyrimidin-5-yl)but-3-yn-1-ol (C₁₁H₁₂N₂O₂S, MW 236.29) and 4-(1H-pyrazol-4-yl)but-3-yn-1-ol (C₇H₈N₂O, MW 136.15) feature nitrogen-containing heterocycles . These compounds:
- Serve as versatile scaffolds in drug design due to their hydrogen-bonding capabilities.
- Exhibit lower molecular weights and altered solubility profiles compared to biphenyl derivatives.
Functional Analogs with Modified Substituents
Biphenyl Derivatives with Piperazine-Ethanone Groups
1-(Biphenyl-4-yl)-2-[4-(substituted phenyl)-piperazin-1-yl]ethanones (e.g., compound 3c: C₂₅H₂₄N₂O₂, MW 384.48) demonstrate antipsychotic activity via dual anti-dopaminergic and anti-serotonergic effects . Key differences include:
- Higher logP values (predicted QPlogBB = 0.34–0.72) due to the piperazine-ethanone chain, enhancing blood-brain barrier penetration .
- Bioactivity driven by electron affinity (EA) and steric interactions, unlike the uncharacterized alkynol derivative .
Substituted Biphenyl Alcohols
4-Phenylphenol (biphenyl-4-ol, C₁₂H₁₀O, MW 170.21) lacks the alkynol chain but shares the biphenyl core . It serves as a benchmark for:
- Hydrophobicity (logP ~3.1) compared to the more polar 4-(biphenyl-4-yl)but-3-yn-1-ol.
- Industrial applications (e.g., preservatives) rather than pharmacological uses.
Key Data Tables
Table 1: Structural and Physicochemical Comparison
Table 2: Spectroscopic Trends in Alkynol Derivatives
Research Findings
- Electronic Effects : The 4-biphenyl group enhances π→π* transitions, while electron-donating groups (e.g., methoxy) disrupt conjugation, reducing absorption intensity .
- Solubility and logP: Alkynol derivatives with heterocycles (e.g., pyrimidine) have lower molecular weights and higher polarity compared to biphenyl analogs, influencing their pharmacokinetic profiles .
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